Achieving >1,200-Fold HDAC1 Selectivity Over Non-Selective Analogs
Within a proprietary piperidine-3-N-hydroxy carboximidamide series disclosed in patents, specific 3-substituted N-hydroxy derivatives demonstrate high selectivity for HDAC1/2 over other Class I and Class IIb HDAC isoforms. In contrast, a comparator N-hydroxy-2-[4-({[(1-methylindol-3-yl)methyl]amino}methyl)piperidin-1-yl]pyrimidine-5-carboxamide (JNJ-26481585/Quisinostat), a pan-HDAC inhibitor lacking the 3-substituted piperidine carboximidamide scaffold, shows nanomolar potency across HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11. The quantitative comparison shows that the 3-substituted N'-hydroxypiperidine-3-carboximidamide scaffold enables at least a 1,200-fold selectivity window for HDAC1 over HDAC10, whereas Quisinostat exhibits only a ~0.3-fold difference [1] [2]. This selectivity is structurally driven by the 3-position substitution on the piperidine ring interacting with a specific hydrophobic pocket adjacent to the catalytic zinc.
| Evidence Dimension | HDAC Isoform Selectivity Ratio (IC50 HDAC10 / IC50 HDAC1) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 269 nM; HDAC10 IC50 > 330,000 nM (calculated selectivity ratio >1,227-fold) |
| Comparator Or Baseline | JNJ-26481585 (Quisinostat): HDAC1 IC50 = 0.11 nM; HDAC10 IC50 = 0.46 nM (selectivity ratio = 4.2-fold) |
| Quantified Difference | >1,200-fold selectivity for HDAC1 over HDAC10 for the target scaffold, compared to non-selective pan-inhibition by Quisinostat |
| Conditions | Biochemical inhibition assay using human recombinant HDAC1 and HDAC10 enzymes with fluorometric substrate readout |
Why This Matters
For procurement decisions in epigenetic drug discovery, the >1,200-fold isoform selectivity inherent to the 3-substituted N'-hydroxypiperidine scaffold enables target validation studies with significantly reduced off-target HDAC confounding, which is not achievable with non-selective piperidine-based HDAC probes.
- [1] Van Duzer JH, Mazitschek R, Ogier W, et al. Piperidine derivatives as HDAC1/2 inhibitors. U.S. Patent Application Publication No. US2021/0053947 A1. Published February 25, 2021. View Source
- [2] Arts J, King P, Mariën A, et al. JNJ-26481585, a novel 'second-generation' oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity. Clin Cancer Res. 2009;15(22):6841-6851. View Source
